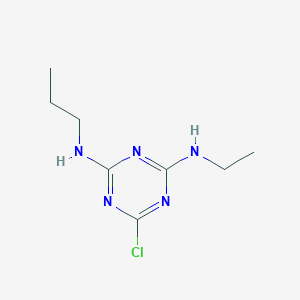

6-chloro-N-ethyl-N'-propyl-1,3,5-triazine-2,4-diamine

描述

6-Chloro-N-ethyl-N’-propyl-1,3,5-triazine-2,4-diamine is a synthetic triazine compound. It is primarily used as a herbicide to control grassy and broadleaf weeds in various crops such as sugarcane, wheat, conifers, sorghum, nuts, and corn . This compound is known for its effectiveness in agricultural applications and its potential environmental impact due to its persistence in soil and water.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-N-ethyl-N’-propyl-1,3,5-triazine-2,4-diamine typically involves the substitution of chlorine atoms on a triazine ring with ethyl and propyl amines. This substitution can be achieved by refluxing the triazine compound in a solution of 1,4-dioxane or 1,2-dichloroethane in the presence of an excess of the corresponding amine . The reaction conditions are carefully controlled to ensure high yields and purity of the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure consistent quality and yield. The final product is then purified and tested for its efficacy and safety before being marketed for agricultural use.

化学反应分析

Types of Reactions

6-Chloro-N-ethyl-N’-propyl-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom on the triazine ring can be substituted with different nucleophiles, such as amines, to form various derivatives.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different oxidation states and products.

Common Reagents and Conditions

Substitution Reactions: Common reagents include primary amines, which react with the triazine compound in solvents like 1,4-dioxane or 1,2-dichloroethane.

Oxidation and Reduction: Specific oxidizing or reducing agents are used depending on the desired product and reaction conditions.

Major Products Formed

The major products formed from these reactions include various substituted triazine derivatives, which can have different properties and applications depending on the substituents introduced.

科学研究应用

Agrochemical Applications

Herbicidal Activity

Research indicates that 6-chloro-N-ethyl-N'-propyl-1,3,5-triazine-2,4-diamine may serve as an effective herbicide. Its mechanism involves the inhibition of specific biochemical pathways in plants, which can disrupt growth and development. This compound has been compared to other triazine herbicides like Atrazine and Simazine, which are known for their efficacy in weed control.

| Compound Name | Chemical Formula | Key Features |

|---|---|---|

| Atrazine | C₈H₁₁ClN₅ | Widely used herbicide; similar structure but different substituents. |

| Simazine | C₈H₁₄ClN₅ | Another herbicide with a similar mechanism of action. |

| Terbuthylazine | C₁₃H₁₈ClN₅ | More complex triazine herbicide; includes additional functional groups. |

Fungal and Bacterial Resistance

Additionally, studies suggest that this compound may exhibit antifungal and antibacterial properties. Its potential to inhibit pathogen growth makes it a candidate for agricultural applications where disease resistance is crucial.

Pharmaceutical Applications

While specific research on the pharmaceutical applications of this compound is limited, its structural similarity to other biologically active triazines suggests possible therapeutic uses. Triazine derivatives have been known to display various biological activities including anti-cancer properties.

Environmental Impact Studies

Research into the environmental impact of this compound is essential for its application in agriculture. Studies have focused on its interactions with soil microorganisms and non-target organisms to assess its safety and efficacy in ecosystems. Understanding these interactions can help mitigate any adverse effects while maximizing agricultural benefits.

Case Studies

Several case studies have explored the efficacy of this compound in various settings:

-

Field Trials for Herbicidal Efficacy

Field trials have demonstrated that this compound effectively reduces weed populations in controlled environments compared to untreated plots. -

Antimicrobial Activity Assessment

Laboratory tests have shown promising results regarding its antibacterial properties against common agricultural pathogens. -

Toxicity Evaluation

Toxicity studies on non-target organisms have indicated a need for careful application to prevent ecological disruption.

作用机制

The mechanism of action of 6-chloro-N-ethyl-N’-propyl-1,3,5-triazine-2,4-diamine involves the inhibition of photosynthesis in plants. The compound targets the photosystem II complex in chloroplasts, disrupting the electron transport chain and leading to the cessation of photosynthesis. This ultimately results in the death of the targeted weeds .

相似化合物的比较

Similar Compounds

Uniqueness

6-Chloro-N-ethyl-N’-propyl-1,3,5-triazine-2,4-diamine is unique in its specific substitution pattern, which gives it distinct properties and applications compared to other triazine herbicides. Its effectiveness and persistence in the environment make it a valuable tool in agricultural weed control, but also raise concerns about its potential environmental impact .

生物活性

6-Chloro-N-ethyl-N'-propyl-1,3,5-triazine-2,4-diamine (CAS Number: 90952-64-0) is a triazine derivative that has garnered interest due to its potential biological activities. This article explores its biological properties, including its effects on cell viability, receptor binding affinities, and potential applications in pharmacology and agriculture.

- Molecular Formula : C₈H₁₄ClN₅

- Molecular Weight : 173.604 g/mol

- Structure : The compound is characterized by a triazine ring substituted with chlorine and ethyl and propyl groups, which may influence its biological interactions.

1. Cell Viability and Cytotoxicity

Recent studies have demonstrated that derivatives of the triazine scaffold exhibit significant cytotoxic effects on various cancer cell lines. For instance, a related compound (9c) showed a substantial reduction in cell viability in lung cancer cell lines (A549 and NCI-H1299), with viability decreasing to 59.9% and 68.8% respectively at a concentration of 25 μM . This suggests that compounds similar to this compound may also possess cytotoxic properties.

2. Receptor Binding Affinities

Triazine derivatives have been evaluated for their binding affinities to various receptors. In particular, studies involving related triazines indicated strong interactions with adenosine receptors (hA1 and hA3), which are implicated in tumor proliferation . Compounds with structural similarities to 6-chloro-N-ethyl-N'-propyl-1,3,5-triazine demonstrated varying degrees of selectivity and inhibition at these receptors, suggesting potential applications in cancer therapeutics.

| Compound | Receptor | Binding Affinity (Ki) |

|---|---|---|

| 9c | hA1 | High |

| 9c | hA3 | Moderate |

3. Antifungal Activity

The antifungal properties of triazine derivatives have been explored as well. In comparative studies, certain triazines exhibited significant inhibitory effects against fungi such as Aspergillus flavus. The activity was measured using the inhibition zone diameter (IZD), with some compounds showing an IZD of over 20 mm . Although specific data on 6-chloro-N-ethyl-N'-propyl-1,3,5-triazine's antifungal activity is limited, its structural characteristics suggest it may also exhibit similar properties.

Case Study 1: Lung Cancer Cell Lines

In a recent study focusing on the biological evaluation of triazine derivatives, compound 9c was shown to significantly reduce the viability of lung cancer cells through mechanisms involving increased reactive oxygen species (ROS) production and mitochondrial membrane depolarization . This study highlights the potential of triazines as anti-cancer agents.

Case Study 2: Receptor Modulation

Another investigation into the modulation of adenosine receptors found that certain triazine derivatives could act as antagonists or partial agonists at hA1 and hA3 receptors. For example, compounds showed up to 88% inhibition at hA3AR in antagonist mode . This dual action could be beneficial for therapeutic strategies targeting these receptors in cancer treatment.

属性

IUPAC Name |

6-chloro-4-N-ethyl-2-N-propyl-1,3,5-triazine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14ClN5/c1-3-5-11-8-13-6(9)12-7(14-8)10-4-2/h3-5H2,1-2H3,(H2,10,11,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKPLRLYVGXPSQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC1=NC(=NC(=N1)NCC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14ClN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60536638 | |

| Record name | 6-Chloro-N~2~-ethyl-N~4~-propyl-1,3,5-triazine-2,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60536638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90952-64-0 | |

| Record name | 6-Chloro-N~2~-ethyl-N~4~-propyl-1,3,5-triazine-2,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60536638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。